|
REACTION_CXSMILES
|
C=CC.[OH:4][CH2:5][P:6]([CH2:9][OH:10])[CH2:7][OH:8]>C(O)(C)C>[PH4+:6].[CH2:5]=[O:4].[OH:4][CH2:5][P:6]([CH2:9][OH:10])[CH2:7][OH:8]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
7 mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC
|
|
Name
|
[1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichlororuthenium(benzylidene)(tricyclohexyl-phosphine)
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mol
|
|
Type
|
reactant
|
|
Smiles
|
OCP(CO)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCP(CO)CO
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
at a reaction temperature of 40° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The catalyst removal step
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[PH4+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCP(CO)CO
|
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
|
REACTION_CXSMILES
|
C=CC.[OH:4][CH2:5][P:6]([CH2:9][OH:10])[CH2:7][OH:8]>C(O)(C)C>[PH4+:6].[CH2:5]=[O:4].[OH:4][CH2:5][P:6]([CH2:9][OH:10])[CH2:7][OH:8]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
7 mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC
|
|
Name
|
[1,3-Bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichlororuthenium(benzylidene)(tricyclohexyl-phosphine)
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mol
|
|
Type
|
reactant
|
|
Smiles
|
OCP(CO)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCP(CO)CO
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
at a reaction temperature of 40° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The catalyst removal step
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[PH4+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCP(CO)CO
|
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |